molecular formula C6H7ClO3S B8350042 2-Chloromethyl-5-methanesulfonyl-furan

2-Chloromethyl-5-methanesulfonyl-furan

Cat. No.: B8350042
M. Wt: 194.64 g/mol
InChI Key: MERMUQCPHGXVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-5-methanesulfonyl-furan is a specialized furan-based compound designed for advanced chemical synthesis and research applications. It features two distinct reactive sites: a chloromethyl group and a methanesulfonyl (mesyl) group, making it a versatile bifunctional intermediate. The chloromethyl moiety is a well-known handle for nucleophilic substitution reactions, allowing for the introduction of the furan ring into more complex architectures. The methanesulfonyl group is a superb leaving group and can be utilized in coupling reactions or as an activating group for further functionalization. Researchers can employ this compound in the development of novel polymers, as a precursor for pharmaceutical active ingredients, or in the creation of custom ligands and catalysts. Its structure is closely related to biomass-derived platform chemicals like 5-(chloromethyl)furfural (CMF), underscoring its value in sustainable chemistry and biorefinery research. Handle with care; this compound is for laboratory research use only.

Properties

Molecular Formula

C6H7ClO3S

Molecular Weight

194.64 g/mol

IUPAC Name

2-(chloromethyl)-5-methylsulfonylfuran

InChI

InChI=1S/C6H7ClO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3

InChI Key

MERMUQCPHGXVTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloromethyl 5 Methanesulfonyl Furan and Analogous Structures

Strategies for Furan (B31954) Core Functionalization with Chloromethyl Moieties

The introduction of a chloromethyl group onto a furan ring can be achieved through several synthetic routes, including direct halomethylation, ring-closure reactions with functionalized precursors, and the derivatization of pre-existing functional groups.

Direct Halomethylation Approaches

Direct chloromethylation of furan and its derivatives can be challenging due to the acid sensitivity of the furan ring, which can lead to polymerization or ring-opening under harsh acidic conditions typically used in reactions like the classic Blanc chloromethylation. pharmaguideline.commatanginicollege.ac.in However, modifications of this approach using milder conditions can be employed. For instance, a Blanc-type chloromethylation of methyl furan-2-carboxylate (B1237412) has been reported using paraformaldehyde and zinc chloride with anhydrous hydrogen chloride, demonstrating that with appropriate substitution, the furan ring can withstand these conditions to yield the desired chloromethylated product. georganics.sk

For the synthesis of 2-Chloromethyl-5-methanesulfonyl-furan, a direct approach would likely involve the chloromethylation of a pre-existing 2-methanesulfonyl-furan. The methanesulfonyl group is strongly deactivating, which would make the furan ring less susceptible to acid-catalyzed degradation but also less reactive towards electrophilic substitution. The reaction would likely require forcing conditions, and the regioselectivity would be directed by the existing sulfone group.

Reagent System Substrate Example Product Example Typical Conditions
Paraformaldehyde, ZnCl₂, HCl (anhydrous) Methyl furan-2-carboxylate Methyl 5-(chloromethyl)-2-furoate Anhydrous
Formaldehyde, HCl Furan Polymeric materials Acidic, leads to polymerization

Synthesis via Ring-Closure Reactions Incorporating Chloromethyl Precursors

A powerful method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org This methodology can be adapted to prepare chloromethyl-substituted furans by utilizing a 1,4-diketone that already contains a chloromethyl moiety. The stability of the chloromethyl group under the acidic conditions of the Paal-Knorr reaction is a key consideration. Protic acids such as sulfuric acid or Lewis acids can be used as catalysts. wikipedia.org Microwave-assisted Paal-Knorr reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. researchgate.net

To synthesize a furan with a chloromethyl group at the 2-position, a precursor such as 1-chloro-3,6-dihydroxyhexane-2,5-dione could theoretically be cyclized under acidic conditions. The choice of substituents on the diketone precursor would determine the final substitution pattern of the furan ring.

Diketone Precursor (Hypothetical) Catalyst Product Key Feature
1-Chloro-4-oxopentanal H₂SO₄ 2-(Chloromethyl)furan Incorporation of the chloromethyl group from the acyclic precursor.
1-Chloro-3,6-dialkylhexane-2,5-dione P₂O₅ 2-(Chloromethyl)-5-alkyl-3,4-dialkylfuran Provides access to polysubstituted chloromethylfurans.

Derivatization of Pre-functionalized Furans

One of the most common and effective methods for introducing a chloromethyl group is through the derivatization of a hydroxymethyl group. The conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-chloromethylfurfural (B124360) (CMF) is a well-established example of this strategy. mdpi.comresearchgate.net This transformation is typically achieved by reacting the hydroxymethyl-containing furan with a chlorinating agent. The chlorine atom in CMF is a better leaving group than the hydroxyl group in HMF, making CMF a more versatile synthetic intermediate. mdpi.comresearchgate.net

This approach is highly applicable to the synthesis of this compound. A plausible synthetic route would involve the initial preparation of 2-hydroxymethyl-5-methanesulfonyl-furan, followed by chlorination of the hydroxymethyl group. Standard chlorinating reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) are commonly used for such transformations.

Precursor Chlorinating Agent Product Reference Example
5-Hydroxymethylfurfural (HMF) HCl 5-Chloromethylfurfural (CMF) Well-established conversion of HMF to CMF. mdpi.com
2-(Hydroxymethyl)furan Thionyl chloride, Pyridine 2-(Chloromethyl)furan Standard conversion of a primary alcohol to a chloride.

Installation of the Methanesulfonyl Group onto Furan Scaffolds

The introduction of a methanesulfonyl group can be accomplished through direct sulfonation followed by further chemical transformations or by nucleophilic displacement with a sulfinate reagent.

Direct Sulfonation and Subsequent Transformations

Furan is highly reactive towards strong electrophiles and is sensitive to strong acids, which can make direct sulfonation challenging. pharmaguideline.com The use of milder sulfonating agents, such as a sulfur trioxide-pyridine complex (SO₃·py), is necessary to avoid polymerization and other side reactions. pharmaguideline.comyoutube.com Sulfonation of furan with this reagent typically occurs at the 2-position to yield furan-2-sulfonic acid. pharmaguideline.com

For the synthesis of this compound, a potential route could involve the direct sulfonation of 2-chloromethylfuran. The chloromethyl group is weakly deactivating, which might temper the reactivity of the furan ring sufficiently to allow for a more controlled sulfonation. The resulting sulfonic acid would then need to be converted to the corresponding sulfonyl chloride, typically using a reagent like thionyl chloride or phosphorus pentachloride. Subsequent reduction of the sulfonyl chloride, for instance with sodium sulfite, would yield the sodium sulfinate, which could then be methylated with a methylating agent like methyl iodide to afford the final methanesulfonylfuran. A more direct approach to the methanesulfonyl group from the sulfonyl chloride could involve reaction with a methyl Grignard reagent.

Substrate Sulfonating Agent Intermediate Product Subsequent Steps
Furan SO₃·Pyridine Furan-2-sulfonic acid Conversion to sulfonyl chloride, then to methanesulfone.
2-Methylfuran SO₃·Pyridine 5-Methylfuran-2-sulfonic acid Demonstrates sulfonation of a substituted furan.

Nucleophilic Displacement with Sulfinate Reagents

An alternative strategy for introducing the methanesulfonyl group is through a nucleophilic substitution reaction. This approach would involve reacting a furan derivative bearing a suitable leaving group, such as a halogen, with a sulfinate salt, like sodium methanesulfinate (B1228633) (NaSO₂Me). For this reaction to be successful, the furan ring generally needs to be activated by the presence of electron-withdrawing groups. edurev.in

In the context of synthesizing this compound, this could be envisioned by starting with a 2-chloro-5-halofuran. Nucleophilic aromatic substitution with sodium methanesulfinate would install the methanesulfonyl group at the 5-position. The reactivity of halofurans towards nucleophiles is enhanced by the presence of electron-withdrawing substituents. pharmaguideline.com Therefore, a furan ring substituted with a group like a nitro or cyano group could be a suitable starting material, with the electron-withdrawing group later being converted to or replaced by the chloromethyl group.

Furan Substrate Nucleophile Product (Hypothetical) Reaction Type
2-Bromo-5-nitrofuran Sodium methanesulfinate 2-Methanesulfonyl-5-nitrofuran Nucleophilic Aromatic Substitution
2,5-Dibromofuran Sodium methanesulfinate 2-Bromo-5-methanesulfonylfuran Nucleophilic Aromatic Substitution

Oxidative Routes from Thioether Precursors

A key transformation in the synthesis of this compound is the oxidation of a corresponding thioether precursor, namely 2-chloromethyl-5-(methylthio)furan. The oxidation of thioethers to sulfones is a fundamental and widely employed reaction in organic synthesis. researchgate.net

Various oxidizing agents can accomplish this transformation, with hydrogen peroxide being a favored choice due to its environmental compatibility, as its primary byproduct is water. google.com The reaction is often catalyzed by metal compounds to enhance efficiency and selectivity. google.com For substrates containing sensitive functional groups, chemoselective oxidation methods are paramount. researchgate.net

Modern approaches to thioether oxidation focus on green chemistry principles, utilizing catalysts that can be easily recovered and reused. For instance, tantalum carbide and niobium carbide have been demonstrated as effective catalysts for the selective oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org Another green approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide, where the selectivity towards the sulfoxide (B87167) or sulfone can be controlled by the reaction conditions. organic-chemistry.org

The general scheme for the oxidation of the thioether precursor is presented below:

PrecursorOxidizing SystemProduct
2-Chloromethyl-5-(methylthio)furanH₂O₂ / CatalystThis compound

This step is typically performed late in the synthetic sequence due to the electron-withdrawing nature of the sulfonyl group, which can deactivate the furan ring towards certain reactions.

Convergent and Divergent Synthetic Pathways to the Target Compound

The construction of the this compound backbone can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A stepwise, or linear, approach involves the sequential construction of the furan core followed by the introduction and manipulation of the required functional groups. This method allows for precise control over the synthesis and is often straightforward to execute.

A plausible stepwise synthesis could begin with a commercially available furan derivative, such as 2-methylfuran. The synthesis would then proceed through a series of functional group interconversions:

Halogenation: Introduction of a halogen, such as bromine, at the 5-position of the furan ring.

Thioether Formation: Displacement of the halogen with a methylthiolate source to introduce the thioether group.

Chloromethylation: Introduction of the chloromethyl group at the 2-position. This can be a challenging step and may require specific chloromethylating agents. An alternative could be the formylation of the furan ring followed by reduction and chlorination.

Oxidation: As described in section 2.2.3, the final step would be the oxidation of the thioether to the desired sulfone.

Modern synthetic chemistry increasingly favors cascade reactions and multicomponent reactions (MCRs) for their efficiency and atom economy. tubitak.gov.trbohrium.com These strategies allow for the formation of complex molecules in a single pot, reducing waste and purification steps. nih.gov

A hypothetical multicomponent approach to a precursor of this compound could involve the reaction of three or more starting materials that contain the necessary functionalities. For example, a reaction could be envisioned between a compound providing the C2-C3 fragment of the furan, another for the C4-C5 fragment with the sulfur substituent precursor, and a third component to introduce the chloromethyl precursor. researchgate.netresearchgate.net While specific MCRs for this exact target are not detailed in the literature, the principles of MCRs in furan synthesis are well-established. tubitak.gov.trnih.gov

Cascade reactions, where a single reactant undergoes a series of intramolecular transformations, also offer an elegant route to functionalized furans. researchgate.netacs.org A potential cascade approach could involve a suitably substituted acyclic precursor that, upon treatment with a catalyst, undergoes cyclization and functionalization in a single operation. organic-chemistry.org Gold-catalyzed cascade reactions, for instance, have been shown to be effective in the synthesis of highly substituted furans from readily available starting materials. acs.orgorganic-chemistry.org

Catalytic Systems and Green Chemistry Principles in Synthesis

The development of sustainable synthetic methods is a major focus of modern chemistry. rsc.orgnumberanalytics.com This involves the use of catalytic systems that are efficient, selective, and environmentally benign.

Transition metal catalysis is a powerful tool for the functionalization of heterocyclic rings like furan. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are widely used to form carbon-carbon bonds. nih.govacs.orgnumberanalytics.com

For the synthesis of this compound, these methods could be employed to introduce the substituents onto a pre-formed furan ring. For example, a di-halogenated furan could be sequentially functionalized. First, a coupling reaction could introduce the methylthio group, and a second coupling reaction could introduce a precursor to the chloromethyl group.

Recent advances have also focused on the direct C-H functionalization of heterocycles, which avoids the need for pre-functionalized starting materials and is therefore more atom-economical. nih.gov Palladium catalysts, in particular, have been used for the direct arylation and alkenylation of furans. acs.org

Coupling ReactionCatalystBond FormedApplication in Furan Synthesis
Suzuki-MiyauraPalladiumC-CIntroduction of carbon-based substituents
SonogashiraPalladium/CopperC-C (alkyne)Introduction of alkynyl groups for further functionalization
HeckPalladiumC-C (alkene)Introduction of alkenyl groups
Direct C-H ArylationPalladiumC-C (aryl)Direct introduction of aryl groups without pre-functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. acs.org Organocatalytic methods often proceed under mild conditions and are tolerant of a wide range of functional groups.

For the synthesis of furan derivatives, organocatalytic approaches can be employed in various ways. For instance, the enantioselective synthesis of furan derivatives can be achieved through organocatalytic cascade reactions. acs.org A recent study demonstrated the synthesis of sulfonyl-substituted furans via a cascade 1,6-addition/cyclization/enantioselective protonation pathway using a chiral Brønsted acid as an organocatalyst. acs.orgresearchgate.net This highlights the potential of organocatalysis to construct chiral sulfonylated furan rings with high stereocontrol.

Furthermore, organocatalytic methods can be applied to the synthesis of key intermediates. For example, the Feist-Bénary reaction, a classic method for furan synthesis, can be rendered asymmetric through organocatalysis. acs.org

The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous substances, are central to the development of modern synthetic methodologies for complex molecules like this compound. rsc.orgfrontiersin.orgmdpi.comrsc.org

Sustainable Reaction Media and Biocatalytic Considerations

While dedicated research on sustainable synthetic routes for this compound is limited in current literature, significant progress in green chemistry and biocatalysis for analogous furan structures provides a strong foundation for developing more environmentally benign methodologies. The principles of sustainable synthesis focus on the use of renewable feedstocks, reduction of hazardous waste, and employment of milder, more efficient reaction conditions. This section explores sustainable reaction media and potential biocatalytic pathways applicable to the synthesis of the target compound and its structural precursors.

Sustainable Reaction Media for Furan Ring Synthesis and Functionalization

The synthesis of functionalized furans, such as the key precursor 5-chloromethylfurfural (CMF), has been a major focus in the conversion of biomass into valuable platform chemicals. mdpi.comacs.org Traditional methods often suffer from low selectivity and the formation of undesirable by-products known as humins. acs.org To overcome these challenges, advanced reaction media have been developed to enhance product yield and facilitate separation, aligning with the principles of green chemistry. mdpi.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) have also emerged as promising green reaction media for biomass conversion. acs.orgnih.gov Their low volatility, high thermal stability, and unique solubility properties can enhance the dehydration of carbohydrates to furan platforms. acs.org Acidic functionalized ILs can act as both solvent and catalyst, streamlining the process. nih.gov However, challenges related to their synthesis cost, potential toxicity, and efficient recycling remain areas of active research. acs.orgnih.gov

Table 1: Sustainable Reaction Media for the Synthesis of 5-Chloromethylfurfural (CMF), an Analogous Structure
Aqueous Phase CatalystOrganic Extraction SolventFeedstockTemperature (°C)Yield (%)Reference
HCl1,2-Dichloroethane (DCE)Fructose4583 mdpi.com
HClDichloromethane (DCM)Sucrose6046 mdpi.com
LiCl / HClTetrahydrofuran (THF)Cellulose10062 acs.org
HClChlorobenzeneLignocellulose Hydrolysate80N/A acs.org

Biocatalytic Considerations for Furan Functionalization

Biocatalysis offers a powerful strategy for chemical synthesis, utilizing enzymes to perform highly selective transformations under mild aqueous conditions, thus minimizing energy consumption and waste generation. researchgate.net The application of biocatalysis to furan derivatives is a rapidly growing field. frontiersin.org

Enzymatic Halogenation: The introduction of the chloromethyl group onto the furan ring is a key synthetic step. While traditionally achieved with chemical reagents, biocatalytic halogenation represents a greener alternative. manchester.ac.uk Flavin-dependent halogenases (FDHs) are enzymes that catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org These enzymes use a flavin cofactor (FADH₂) and a halide salt (e.g., NaCl) to generate a reactive hypohalous acid species within the enzyme's active site, enabling precise chlorination of a bound substrate. chemrxiv.orgmdpi.com Although the application of FDHs to simple furan precursors is still an emerging area, their potential to replace harsh chlorinating agents is significant. Challenges include enzyme stability, cofactor regeneration, and broadening the substrate scope of known halogenases. chemrxiv.orgmanchester.ac.uk

Enzymatic Sulfoxidation: A plausible sustainable route to the methanesulfonyl moiety involves the oxidation of a corresponding 2-methylthio-furan precursor. The selective oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation in biocatalysis. Cytochrome P450 monooxygenases, in particular, have demonstrated the ability to oxidize sulfur-containing heterocycles. nih.govresearchgate.net For instance, studies on thiophene (B33073) derivatives, which are sulfur analogs of furan, show that P450 enzymes can selectively oxidize the sulfur atom to a sulfoxide. nih.govresearchgate.net This highlights the potential for a biocatalytic approach to synthesize the target sulfone, likely proceeding through a sulfoxide intermediate. This enzymatic method avoids the use of stoichiometric, often hazardous, chemical oxidants. nih.gov

Table 2: Examples of Biocatalytic Sulfoxidation on Heterocyclic Rings
Enzyme ClassSpecific EnzymeSubstrateProductKey FindingReference
MonooxygenaseCytochrome P450 (CYP199A4)4-(Thiophen-2-yl)benzoic acid4-(1-Oxidothiophen-2-yl)benzoic acid (Sulfoxide)Enzyme showed a strong preference for sulfoxidation over aromatic C-H hydroxylation. nih.govresearchgate.net
MonooxygenaseCytochrome P450 (CYP199A4)4-(Thiophen-3-yl)benzoic acid4-(1-Oxidothiophen-3-yl)benzoic acid (Sulfoxide)Demonstrates applicability to different thiophene isomers. nih.govresearchgate.net
HaloperoxidaseVanadium BromoperoxidaseGeneric ThioethersSulfoxidesDemonstrates asymmetric sulfoxidation capability, though not on a furan ring. nih.gov

Mechanistic Investigations of Reactivity and Transformations of 2 Chloromethyl 5 Methanesulfonyl Furan

Reactions Involving the Methanesulfonyl Group

The methanesulfonyl group is generally stable, but it can participate in specific transformations, particularly those involving the generation of stabilized carbanions or its complete removal (desulfonylation).

The sulfonyl group is highly effective at stabilizing an adjacent negative charge (carbanion) due to the inductive effect of the electronegative oxygen atoms and the potential for d-orbital resonance. While there are no protons on the carbon atom directly attached to the sulfonyl group in this molecule, a strong base could potentially deprotonate the furan (B31954) ring, most likely at the C4 position. The resulting furan-based carbanion would be stabilized by the adjacent sulfonyl group.

The formation of such a carbanion creates a potent nucleophilic center on the furan ring. This nucleophile can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds), allowing for further functionalization of the furan core at the 4-position.

Desulfonylation is the process of removing the sulfonyl group. This is a synthetically useful reaction for cleaving a carbon-sulfur bond after the sulfonyl group has served its purpose, for instance, as an activating group. researchgate.net

Reductive Desulfonylation : This is the most common method for removing sulfonyl groups and involves replacing the C-SO2R bond with a C-H bond. wikipedia.org These reactions typically employ reducing agents. Mechanistic studies suggest that reductions with metal amalgams (like sodium amalgam) proceed via a single-electron transfer (SET) to the sulfone. wikipedia.org This forms a radical anion, which then fragments into a sulfinate anion and an organic radical. The organic radical is then reduced further and protonated to yield the final hydrogenated product. wikipedia.org Other reagents like samarium(II) iodide can also effect reductive cleavage. wikipedia.org

Oxidative Desulfonylation : While less common for aryl sulfones, oxidative removal of the sulfonyl group can occur under specific conditions. These mechanisms are highly substrate-dependent and are not as broadly applicable as reductive methods. In some contexts, transition metal catalysis, for instance with Nickel or Palladium, can facilitate the cleavage of the C(sp²)–SO₂ bond, often as part of a cross-coupling reaction where the sulfonyl group is replaced by another functional group rather than just hydrogen. nih.govacs.org

Desulfonylation TypeTypical ReagentsGeneral MechanismProduct
Reductive Sodium amalgam (Na/Hg), Samarium(II) iodide (SmI2), Tin hydridesSingle-electron transfer (SET) → Radical anion fragmentation → Reduction & Protonation2-Chloromethyl-furan
Transition-Metal Catalyzed Ni or Pd catalysts, often with a reductant (e.g., Zn)Oxidative addition of C-S bond to metal center → Reductive eliminationCan be used in cross-coupling to replace the sulfone group.

Transformations at the Sulfonyl Oxygen Atoms

The methanesulfonyl group in 2-Chloromethyl-5-methanesulfonyl-furan offers potential sites for chemical transformation at its oxygen atoms. While direct, selective reactions at the sulfonyl oxygens of an aryl sulfone are not common, the surrounding chemical environment can influence their reactivity. The high oxidation state of the sulfur atom in the sulfonyl group makes it relatively stable and resistant to further oxidation.

Reductive processes, however, can be envisaged. Under strong reducing conditions, it is conceivable that the sulfonyl group could be reduced. For instance, treatment with powerful reducing agents like lithium aluminum hydride might lead to a reduction of the sulfonyl moiety, although such reactions are generally challenging and may require harsh conditions. The specific outcomes would be highly dependent on the reagent and reaction conditions, with potential for reduction to a sulfoxide (B87167), a sulfide, or even complete cleavage of the carbon-sulfur bond.

Another potential transformation involves the deoxygenation of the sulfonyl group. This is a difficult transformation to achieve selectively but could theoretically be explored using specialized reagents known for deoxygenation reactions. Given the stability of the sulfonyl group, such transformations would likely require significant activation.

Potential Transformation Reagents/Conditions Expected Outcome Notes
ReductionStrong reducing agents (e.g., LiAlH₄)Sulfoxide, Sulfide, or C-S bond cleavageRequires harsh conditions; selectivity can be an issue.
DeoxygenationSpecialized deoxygenating agentsLower oxidation state sulfur speciesChallenging transformation due to sulfonyl group stability.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and typically undergoes electrophilic aromatic substitution readily. However, the substituents on the ring in this compound significantly influence the position and rate of such reactions.

The outcome of electrophilic aromatic substitution on the furan ring of this compound is governed by the combined directing effects of the chloromethyl and methanesulfonyl groups. These two groups have opposing electronic effects.

Chloromethyl Group (-CH₂Cl): This group is generally considered to be weakly deactivating or very weakly activating. The electronegative chlorine atom withdraws electron density inductively (-I effect), which deactivates the ring. However, the methylene (B1212753) group can participate in hyperconjugation, which can donate electron density to the ring. In many cases, the chloromethyl group acts as an ortho, para-director.

Methanesulfonyl Group (-SO₂Me): This is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. researchgate.net

In the context of the furan ring, electrophilic attack preferentially occurs at the α-positions (C2 and C5). Since these positions are already substituted in the target molecule, substitution must occur at the β-positions (C3 and C4). The directing effects of the existing substituents will therefore determine the regioselectivity between these two positions.

The methanesulfonyl group at C5 will strongly direct incoming electrophiles to the C3 position (meta to itself). The chloromethyl group at C2 will direct to the C4 position (para to itself) and to a lesser extent the C3 position (ortho to itself). The powerful deactivating and meta-directing effect of the sulfonyl group is likely to dominate, suggesting that electrophilic substitution would preferentially occur at the C3 position.

Given the opposing directing effects of the two substituents, it is highly probable that electrophilic aromatic substitution on this compound would lead to a mixture of regioisomeric products. The primary competition will be between substitution at the C3 and C4 positions.

The major product is anticipated to be the 3-substituted isomer due to the strong meta-directing influence of the methanesulfonyl group. The 4-substituted isomer would be a minor product, formed under the direction of the chloromethyl group. The exact ratio of these products would depend on the specific electrophile and the reaction conditions (temperature, solvent, catalyst).

Furthermore, the strong deactivation of the furan ring by the methanesulfonyl group will necessitate harsher reaction conditions for electrophilic substitution compared to unsubstituted furan. This could potentially lead to side reactions, such as reaction at the chloromethyl group or degradation of the furan ring.

Position of Substitution Directing Group Expected Product Relative Yield
C3Methanesulfonyl (-SO₂Me)2-Chloromethyl-3-(electrophile)-5-methanesulfonyl-furanMajor
C4Chloromethyl (-CH₂Cl)2-Chloromethyl-4-(electrophile)-5-methanesulfonyl-furanMinor

Cycloaddition and Rearrangement Chemistry of the Furan Core

The furan ring can participate in various cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.

Furan can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The reactivity of the furan ring in these reactions is sensitive to the electronic nature of its substituents. Electron-withdrawing groups, such as the methanesulfonyl group, generally decrease the reactivity of the furan as a diene by lowering the energy of its Highest Occupied Molecular Orbital (HOMO). researchgate.netnih.gov Consequently, this compound is expected to be a relatively poor diene in Diels-Alder reactions, requiring reactive dienophiles and potentially elevated temperatures or the use of Lewis acid catalysts.

The stereochemical outcome of Diels-Alder reactions is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state. However, for furan adducts, the exo product is often the thermodynamically more stable isomer and can be favored, especially at higher reaction temperatures where the reversible nature of the furan Diels-Alder reaction allows for equilibration to the more stable product. mdpi.com The presence of substituents on the furan ring can also influence the endo/exo selectivity. rsc.org

For this compound, reaction with a symmetric dienophile like maleimide (B117702) would be expected to yield a mixture of endo and exo cycloadducts, with the exo isomer likely being the major product under thermodynamic control.

The furan core is susceptible to oxidative ring-opening and rearrangement reactions, which provide valuable synthetic routes to six- and five-membered heterocyclic compounds.

Radical Chemistry of this compound

The radical chemistry of this compound is a specialized area of study that is not extensively documented in publicly available literature. However, by drawing parallels with structurally similar compounds, particularly 5-chloromethylfurfural (B124360) (CMF), and applying fundamental principles of radical chemistry, a theoretical framework for its reactivity can be established. The presence of both a chloromethyl group and a methanesulfonyl group on the furan ring suggests a rich and complex radical chemistry profile.

Generation and Reactivity of Radical Intermediates

The generation of radical intermediates from this compound is anticipated to primarily occur at the chloromethyl group, which is analogous to a benzylic position and thus susceptible to radical formation. The initiation of these radical processes can be achieved through thermal or photochemical means, often in the presence of a radical initiator.

One plausible pathway for radical generation is through atom transfer radical addition (ATRA) reactions. For instance, in studies involving the related compound 5-chloromethylfurfural, the 2-formyl-5-furfuryl radical has been successfully generated. rsc.orgdntb.gov.uaresearchgate.net This suggests that this compound could similarly form a 5-methanesulfonyl-furfuryl radical intermediate under appropriate conditions.

The reactivity of this putative 5-methanesulfonyl-furfuryl radical would be influenced by the electron-withdrawing nature of the methanesulfonyl group. This group would exert a significant stabilizing effect on the radical through resonance, delocalizing the unpaired electron across the furan ring and the sulfonyl group. This stabilization would likely enhance the selectivity of subsequent radical reactions.

The generated radical intermediate can participate in a variety of transformations, including addition to unsaturated systems, hydrogen atom abstraction, and cyclization reactions. The specific reaction pathway would be dependent on the reaction conditions and the nature of the other reactants present.

To illustrate the potential for radical generation and subsequent reactivity, the following table outlines hypothetical reaction parameters based on analogous systems.

Initiation Method Radical Initiator Solvent Temperature (°C) Potential Radical Reaction
ThermalAIBN (Azobisisobutyronitrile)Toluene80-100Addition to Alkenes
PhotochemicalBenzophenoneAcetonitrile25Hydrogen Atom Abstraction
Redox-InitiatedCu(I)/BipyridineDichloromethane25Atom Transfer Radical Polymerization

Homolytic Cleavage of C-Cl and C-S Bonds

The homolytic cleavage of covalent bonds is a fundamental process in radical chemistry, requiring energy input to overcome the bond dissociation energy (BDE). pressbooks.pub In the case of this compound, the two primary bonds of interest for homolytic cleavage are the carbon-chlorine (C-Cl) bond of the chloromethyl group and the carbon-sulfur (C-S) bond of the methanesulfonyl group.

Homolytic Cleavage of the C-Cl Bond:

The C-Cl bond in the chloromethyl group is expected to be the more labile of the two under typical radical-generating conditions. The energy required for the homolytic cleavage of a C-Cl bond is generally lower than that for a C-S bond in a sulfone. The resulting furfuryl-type radical is stabilized by the aromatic furan ring, further favoring this cleavage. The process can be represented as:

Furan-CH₂Cl → Furan-CH₂• + Cl•

The stability of the resulting 5-methanesulfonyl-furfuryl radical would be a key driving force for this process.

Homolytic Cleavage of the C-S Bond:

The homolytic cleavage of the C-S bond in the methanesulfonyl group is a more challenging process. The C-S bond in sulfones is generally strong and less prone to homolysis compared to the C-Cl bond in a chloromethyl group. High temperatures or more energetic photochemical conditions would likely be required to induce the cleavage of this bond, which would result in a furan radical and a methanesulfonyl radical:

Furan-SO₂CH₃ → Furan• + •SO₂CH₃

The relative bond dissociation energies (BDEs) play a crucial role in determining which bond is more likely to undergo homolytic cleavage. While specific BDE values for this compound are not available, a qualitative comparison can be made based on general trends.

Bond General Bond Dissociation Energy (kcal/mol) Expected Ease of Homolytic Cleavage
C-Cl (in R-CH₂Cl)~81More Favorable
C-S (in R-SO₂R')~73-86Less Favorable

Note: The BDE values are approximate and can vary depending on the specific molecular structure. The value for the C-S bond in aryl sulfones can be influenced by the substituents on the aromatic ring. This table is for illustrative purposes.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 2-Chloromethyl-5-methanesulfonyl-furan, a complete NMR analysis would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and establish the connectivity and spatial relationships within the molecule.

Comprehensive ¹H, ¹³C, and Heteronuclear NMR Assignment

A full NMR characterization would involve acquiring one-dimensional ¹H and ¹³C spectra.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the different types of protons in the molecule. The furan (B31954) ring protons would appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent substituents. The chloromethyl (-CH₂Cl) protons would likely appear as a singlet, shifted downfield due to the electronegative chlorine atom. The methanesulfonyl (-SO₂CH₃) protons would also present as a singlet, with its chemical shift characteristic of a methyl group attached to a sulfonyl group.

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for each unique carbon atom. The carbons of the furan ring would resonate in the downfield region typical for aromatic heterocycles. The carbon of the chloromethyl group and the methanesulfonyl group would have characteristic chemical shifts. The relative positions of the furan ring carbon signals would be dictated by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Furan-H δ 6.5 - 7.5 d
Furan-H δ 6.5 - 7.5 d
-CH₂Cl δ 4.5 - 5.0 s

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (ppm)
Furan C-2 δ 150 - 160
Furan C-5 δ 145 - 155
Furan C-3 δ 110 - 120
Furan C-4 δ 115 - 125
-CH₂Cl δ 40 - 50

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for confirming the structural assignment.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A cross-peak between the two furan ring protons would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons. It would definitively link the furan proton signals to their corresponding furan carbon signals, and the -CH₂Cl and -SO₂CH₃ proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, correlations would be expected between the chloromethyl protons and the C-2 and C-3 carbons of the furan ring, and between the methanesulfonyl protons and the C-5 carbon. These correlations are vital for confirming the substitution pattern on the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could reveal through-space interactions between the protons of the chloromethyl group and the adjacent furan proton, helping to understand the preferred conformation of the side chain.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula and investigating the fragmentation behavior of a compound.

Accurate Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This accurate mass would be used to calculate the elemental composition, confirming the molecular formula of C₆H₇ClO₃S.

Expected HRMS Data

Ion Calculated Exact Mass
[M]⁺ 193.9804
[M+H]⁺ 194.9882

Fragmentation Pathway Analysis for Structural Insights

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), the resulting fragment ions can be analyzed to provide structural information. The fragmentation pattern would be characteristic of the molecule's structure. Likely fragmentation pathways would involve the loss of the chloromethyl group, the methanesulfonyl group, or cleavage of the furan ring. Analyzing these fragments would further corroborate the proposed structure.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations include C-H stretching and bending for the furan ring and the methyl/methylene (B1212753) groups, C-O-C stretching of the furan ring, the asymmetric and symmetric stretching of the sulfonyl group (S=O), and the C-Cl stretching of the chloromethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR data. The symmetric vibrations of the molecule, such as the symmetric stretch of the sulfonyl group and the breathing modes of the furan ring, are often more intense in the Raman spectrum.

Expected Vibrational Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) Technique
Furan C-H stretch 3100 - 3150 FTIR/Raman
Aliphatic C-H stretch 2850 - 3000 FTIR/Raman
S=O asymmetric stretch 1300 - 1350 FTIR
S=O symmetric stretch 1120 - 1160 FTIR/Raman
Furan ring vibrations 1400 - 1600 FTIR/Raman

Identification of Characteristic Functional Group Stretches and Bends

The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule. Analysis of both Infrared (IR) and Raman spectra allows for a detailed assignment of these vibrational modes.

The furan ring itself gives rise to several characteristic vibrations. The asymmetric and symmetric stretching of the C=C bonds within the furan ring are typically observed in the regions of 1510-1560 cm⁻¹ and 1420-1470 cm⁻¹, respectively. researchgate.net The C-O-C stretching vibrations of the furan ring are also identifiable, often appearing around 1020 cm⁻¹. researchgate.net

The methanesulfonyl group (-SO₂CH₃) presents strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features in the IR spectrum, typically located in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These bands are often strong and sharp, providing a clear indication of the presence of the sulfonyl group.

The chloromethyl group (-CH₂Cl) also exhibits characteristic vibrational frequencies. The C-H stretching vibrations of the methylene group are expected in the 2960-2870 cm⁻¹ region. uomustansiriyah.edu.iq The scissoring and rocking vibrations of the CH₂ group are anticipated around 1465 cm⁻¹ and 720 cm⁻¹, respectively. uomustansiriyah.edu.iq The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

A summary of the predicted characteristic vibrational frequencies for this compound is presented in the table below.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Furan RingC=C Asymmetric Stretch1510 - 1560
Furan RingC=C Symmetric Stretch1420 - 1470
Furan RingC-O-C Stretch~1020
MethanesulfonylS=O Asymmetric Stretch1350 - 1300
MethanesulfonylS=O Symmetric Stretch1160 - 1120
ChloromethylC-H Stretch2960 - 2870
ChloromethylCH₂ Scissoring~1465
ChloromethylCH₂ Rocking~720
ChloromethylC-Cl Stretch800 - 600

Conformational Analysis and Intermolecular Interactions

Computational modeling suggests that the most stable conformation likely involves a staggered arrangement of the substituents to minimize steric hindrance. The planarity of the furan ring is expected to be maintained. Intermolecular interactions in the condensed phase are anticipated to be governed by a combination of dipole-dipole interactions, owing to the polar sulfonyl and chloromethyl groups, and weaker van der Waals forces.

In the solid state, the potential for weak hydrogen bonding exists, with the oxygen atoms of the sulfonyl group acting as potential hydrogen bond acceptors and the hydrogen atoms of the chloromethyl group and the furan ring acting as donors. Furthermore, halogen bonding, a non-covalent interaction involving the chlorine atom, may also play a role in the crystal packing.

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, predictions can be made based on the crystallographic data of related aromatic sulfones and furan derivatives. scientific.netiucr.orgresearchgate.net It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or C2/c, which are frequently observed for organic molecules. nih.gov

The precise bond lengths and angles within the molecule would be determined by the electronic effects of the substituents on the furan ring. The C-S bond length is expected to be in the typical range for aryl sulfones, and the S=O bond lengths will be characteristic of a sulfonyl group. The geometry around the sulfur atom is predicted to be tetrahedral.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a popular computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. For a hypothetical study of 2-Chloromethyl-5-methanesulfonyl-furan, DFT would be used to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). This would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide insights into the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Selection and Validation of Appropriate Basis Sets

The accuracy of any quantum chemical calculation is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Basis sets range from minimal (e.g., STO-3G) to very large and diffuse (e.g., aug-cc-pVQZ).

The selection of a basis set for this compound would involve a compromise between desired accuracy and computational cost. A typical approach would involve starting with a modest basis set, such as 6-31G(d), and systematically increasing its size (e.g., to 6-311+G(d,p) or the correlation-consistent cc-pVTZ) to check for the convergence of the calculated properties. Validation would involve comparing the computed results with any available experimental data or with results from higher-level calculations.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational methods are invaluable for mapping out the pathways of chemical reactions and determining their energetic feasibility.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Computations

To study a chemical reaction involving this compound, computational chemists would first locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

Once a candidate TS is located, frequency calculations are performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Following this, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC computation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species.

Calculation of Activation Energies and Reaction Enthalpies

With the energies of the reactants, transition state, and products established, key kinetic and thermodynamic parameters can be calculated. The activation energy (Ea) is determined from the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of the reaction.

The reaction enthalpy (ΔH) is calculated from the energy difference between the products and the reactants. This determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). These calculations provide a quantitative understanding of the reaction's energetic landscape.

Solvent Effects Modeling (e.g., Polarizable Continuum Models)

Polarizable Continuum Models are a widely used class of implicit solvation models in computational chemistry that allow for the study of solvent effects on molecular properties without the prohibitive computational cost of explicitly modeling individual solvent molecules. google.com In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. The solute's electron density polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation energies and the influence of the solvent on the molecular structure and properties.

For this compound, PCM calculations could elucidate how its geometric parameters, electronic structure, and reactivity are influenced by solvents of varying polarity. For instance, solvents could affect the conformational preferences of the molecule and the stability of any potential transition states in reactions involving it. Different types of PCMs, such as the dielectric PCM (D-PCM) or the conductor-like PCM (C-PCM), could be employed depending on the specific properties being investigated. google.com These calculations are commonly performed at the Density Functional Theory (DFT) or Hartree-Fock levels of theory. google.com It is important to note that PCMs primarily account for electrostatic solute-solvent interactions, and their accuracy can be limited in systems where non-electrostatic effects like hydrogen bonding are dominant. google.com

Analysis of Electronic Structure and Reactivity Descriptors

While specific analyses of the electronic structure and reactivity descriptors for this compound are not documented in the available scientific literature, standard computational chemistry methods can be described for their potential application to this molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, a HOMO-LUMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO would indicate the regions from which an electron is most likely to be donated, while the LUMO's distribution would show where an incoming electron is most likely to be accepted. From the HOMO and LUMO energies, various reactivity descriptors such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Interactive Data Table: Conceptual Reactivity Descriptors from HOMO-LUMO Energies

Note: The following table is for illustrative purposes to show how data from a hypothetical HOMO-LUMO analysis of this compound would be presented. Specific values are not available from existing research.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically reported. This computational technique is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map indicate different potential values. Typically, red regions signify the most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent the most positive potential, corresponding to electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote intermediate potential values. For this compound, an MEP analysis would identify the electron-rich sites, likely around the oxygen atoms of the furan (B31954) ring and the sulfonyl group, and the electron-deficient sites, potentially near the hydrogen atoms or the chloromethyl group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactive behavior.

Charge Distribution and Bond Order Analysis

Specific studies on the charge distribution and bond order of this compound are not found in the reviewed literature. Such an analysis would provide deep insights into the electronic structure and bonding characteristics of the molecule. Methods like Natural Bond Orbital (NBO) analysis are commonly employed for this purpose.

NBO analysis provides a detailed picture of the charge distribution on each atom (natural atomic charges) and the nature of the bonds between them. It can quantify the delocalization of electron density and the strength of intramolecular interactions. For this compound, this analysis would reveal the polarity of the various bonds (e.g., C-Cl, C-S, S=O) and the degree of electron delocalization within the furan ring. The calculated bond orders would help to confirm the nature of the covalent bonds (single, double, or partial double bond character due to resonance). This information is fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties.

Prediction of Spectroscopic Parameters from Theoretical Models

There are no available studies that report theoretically predicted spectroscopic parameters for this compound. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic data, such as vibrational (Infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

To predict the vibrational spectrum, computational chemists would first optimize the molecule's geometry and then calculate the harmonic vibrational frequencies. These calculated frequencies often require scaling to achieve better agreement with experimental data. The results help in the assignment of the vibrational modes observed in experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are extremely useful for interpreting experimental NMR spectra and confirming the molecular structure.

Interactive Data Table: Conceptual Theoritically Predicted Spectroscopic Data

Note: The following table is for illustrative purposes to show how data from a hypothetical spectroscopic parameter prediction for this compound would be presented. Specific values are not available from existing research.

Synthetic Applications in Non Medicinal Fields

Precursor in Polymer and Materials Science

Monomer Synthesis for Bio-Based Polymer Development

There is no available literature describing the use of 2-Chloromethyl-5-methanesulfonyl-furan in the synthesis of monomers for bio-based polymer development. The development of bio-based polymers often relies on versatile and readily available monomers derived from renewable resources. semanticscholar.orgresearchgate.netmdpi.com While furan (B31954) derivatives are a key focus in this area, the specific role of this compound has not been documented.

Functionalization of Polymer Backbones

Information on the use of this compound for the functionalization of polymer backbones is not present in the available scientific literature. The functionalization of polymers is a crucial technique for modifying their properties, and various reactive compounds are employed for this purpose. mdpi.comutoronto.cadocumentsdelivered.comresearchgate.netresearchgate.net However, the application of this specific furan derivative has not been reported.

Building Block for Fine Chemicals and Industrial Intermediates

Synthesis of Specialty Organic Chemicals

There are no specific examples in the scientific literature of this compound being used as a building block for the synthesis of specialty organic chemicals. The synthesis of specialty chemicals often involves multi-step processes where versatile intermediates are key. evitachem.comorganic-chemistry.orgslideshare.netpharmaguideline.com While the structure of this compound suggests it could potentially serve as such an intermediate, no concrete examples have been published.

Derivatization to Platform Molecules

The derivatization of this compound to other platform molecules has not been described in the available literature. Platform molecules are crucial for the bio-based chemical industry, serving as starting points for a wide range of products. rsc.orgresearchgate.netcsic.esmdpi.comnih.gov The potential of this compound in this context remains unexplored.

Advanced Reagents in Organic Synthesis

There is no documented use of this compound as an advanced reagent in organic synthesis. Organic synthesis relies on a vast toolbox of reagents to perform specific chemical transformations. pharmaguideline.combenthamdirect.comrsc.orgresearchgate.netresearchgate.net The potential utility of this compound as a reagent has not been investigated or reported in the scientific literature.

Utility as a Synthon for Complex Molecular Architectures

The term "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound possesses two key reactive sites that enable its use as a synthon for constructing more complex molecular frameworks.

The chloromethyl group at the 5-position is a primary site for nucleophilic substitution reactions. This functionality is analogous to the well-studied 5-(chloromethyl)furfural (CMF), a versatile bio-based platform molecule. mdpi.commdpi.comresearchgate.netcetjournal.it The chlorine atom serves as a good leaving group, facilitating the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward attachment of the furan-sulfone core to other molecular fragments, thereby building complexity.

The methanesulfonyl group at the 2-position significantly influences the reactivity of the furan ring. As a potent electron-withdrawing group, it can activate the furan ring for certain types of reactions and can also serve as a leaving group in cross-coupling reactions. rsc.orgcruddengroup.comchemrxiv.org The broader class of aryl sulfones has been shown to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. chemrxiv.org This suggests that the methanesulfonyl group in this compound could potentially be displaced by various organometallic reagents to form biaryl or other coupled structures.

Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. The electronic nature of the substituents would influence the dienophilic or dienic character of the furan ring, offering pathways to diverse and complex architectures.

Table 1: Potential Reactions of this compound as a Synthon

Reactive SiteReaction TypePotential Products
5-Chloromethyl groupNucleophilic SubstitutionEthers, amines, thioethers, esters, nitriles
2-Methanesulfonyl groupCross-Coupling (e.g., Suzuki)Biaryl compounds, vinyl furans, alkynyl furans
Furan RingCycloaddition (Diels-Alder)Polycyclic oxabicyclic compounds

While direct examples are not prevalent, the established reactivity patterns of its constituent functional groups strongly support the potential of this compound as a valuable synthon in organic synthesis for creating novel and complex molecules.

Development of Novel Catalysts and Ligands based on Furan-Sulfone Structures

Furan-containing compounds have been explored as scaffolds for the design of ligands in catalysis. nih.gov The geometry of the furan ring, combined with the coordinating ability of the oxygen atom and other appended functional groups, can lead to the formation of stable and selective metal complexes.

The structure of this compound offers several handles for its incorporation into catalyst and ligand structures. The chloromethyl group can be used to link the furan-sulfone moiety to a larger ligand backbone or a solid support. For instance, reaction with a bis-phosphine or a chiral amine could yield a novel bidentate or tridentate ligand.

The sulfone group, with its oxygen atoms, could potentially act as a coordinating group for certain metal centers. More significantly, the electronic properties imparted by the methanesulfonyl group can tune the donor-acceptor characteristics of the furan ring and any attached coordinating groups, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

The development of catalysts from furan derivatives is an active area of research, with applications in a variety of organic transformations. researchgate.netnih.govmagtech.com.cn For example, sulfonic acid-functionalized materials, including those with furan components, have been used as solid acid catalysts. rsc.org While there are no specific reports on catalysts derived from this compound, its structure is amenable to the synthetic strategies used to create furan-based ligands and catalysts.

Table 2: Potential Catalyst/Ligand Applications of Furan-Sulfone Structures

Catalyst/Ligand TypeSynthetic StrategyPotential Catalytic Application
Furan-phosphine ligandReaction of the chloromethyl group with a phosphineCross-coupling reactions, hydrogenation
Furan-based N-heterocyclic carbene (NHC) precursorMulti-step synthesis starting from the chloromethyl groupOlefin metathesis, polymerization
Supported catalystGrafting onto a solid support via the chloromethyl groupHeterogeneous catalysis for improved recyclability

The combination of a rigid furan backbone, a reactive handle for further functionalization (the chloromethyl group), and a modulating electronic group (the methanesulfonyl group) makes this compound an intriguing, albeit underexplored, platform for the development of new catalysts and ligands.

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for structural elucidation of 2-Chloromethyl-5-methanesulfonyl-furan?

  • Answer : A combination of FT-IR, FT-Raman, and NMR spectroscopy is recommended. FT-IR identifies functional groups (e.g., sulfonyl and chloromethyl) by comparing experimental peaks with DFT-simulated vibrational frequencies. 13C^{13}\text{C} NMR is critical for resolving carbon environments, particularly the electron-withdrawing effects of the sulfonyl group. Cross-validation with computational methods (e.g., B3LYP/6-311++G(d,p)) enhances accuracy in assignments .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Key methods include:

  • Chloromethylation : Reacting 5-methanesulfonyl-furan with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.
  • Solvent Optimization : Using polar aprotic solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol to improve yield and regioselectivity, as demonstrated in analogous furan syntheses .
  • Oxidation : Introducing the sulfonyl group via oxidation of thioether precursors with meta-chloroperbenzoic acid (mCPBA).

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the chloromethyl group. Use fume hoods for handling due to potential irritancy. Safety protocols from analogous compounds recommend avoiding contact with reducing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational chemistry methods like DFT resolve discrepancies between experimental and theoretical spectral data?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model vibrational modes and NMR chemical shifts. Discrepancies in FT-IR peaks (e.g., C–Cl stretching) often arise from solvent effects or anharmonicity; implicit solvent models (e.g., PCM) refine simulations. Compare Mulliken charge distributions to identify electron-density mismatches influencing spectral deviations .

Q. What strategies are effective in analyzing contradictory reactivity data in sulfonation reactions involving chloromethyl-furan derivatives?

  • Answer : Contradictions may stem from competing reaction pathways (e.g., electrophilic vs. radical mechanisms). Use kinetic isotope effects (KIE) to probe transition states. For example, deuterium labeling at the furan’s α-position can distinguish between σ-complex formation (low KIE) and radical intermediates (high KIE). Additionally, vary solvent polarity to assess nucleophilic participation .

Q. What experimental design considerations are critical when optimizing regioselectivity of electrophilic substitutions on the furan ring?

  • Answer : Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) direct electrophiles to the less deactivated position. Use Hammett σ constants to predict directing behavior.
  • Catalytic Systems : Lewis acids (e.g., AlCl3_3) can polarize the furan ring, enhancing selectivity.
  • Temperature Control : Lower temperatures favor kinetic control, while higher temperatures may shift to thermodynamic products. Pilot studies with model compounds (e.g., 5-methanesulfonyl-furan) are advised to map substituent effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Answer : Divergent stability data often arise from trace impurities (e.g., water) or varying acid strengths. Conduct accelerated degradation studies using HCl/dioxane at controlled concentrations. Monitor decomposition via HPLC-MS to identify intermediates (e.g., hydrolyzed diol or sulfonic acid derivatives). Compare activation energies (Ea_a) via Arrhenius plots to quantify stability thresholds .

Methodological Resources

  • Spectral Databases : PubChem and DSSTox provide validated NMR/IR references for structural benchmarking .
  • Computational Tools : Gaussian 16 or ORCA for DFT simulations; VEDA software for vibrational mode assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.